molecular formula C21H27N3O3 B11309157 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11309157
M. Wt: 369.5 g/mol
InChI Key: HBXVWOMJMZDSLO-UHFFFAOYSA-N
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Description

N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a complex organic compound with a unique structure that combines a cyclohexenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 2-(1-cyclohexenyl)ethylamine, which can be achieved through the reaction of cyclohexene with ethylamine under controlled conditions . This intermediate is then reacted with 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can be compared with other similar compounds, such as:

    2-(1-Cyclohexenyl)ethylamine: Shares the cyclohexenyl group but lacks the oxadiazole and phenoxyacetamide moieties.

    4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol: Contains the oxadiazole ring and phenol group but lacks the cyclohexenyl and ethylamine components.

The uniqueness of N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H27N3O3/c1-15(2)20-23-21(27-24-20)17-8-10-18(11-9-17)26-14-19(25)22-13-12-16-6-4-3-5-7-16/h6,8-11,15H,3-5,7,12-14H2,1-2H3,(H,22,25)

InChI Key

HBXVWOMJMZDSLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CCCCC3

Origin of Product

United States

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